molecular formula C12H14F3NO2 B2441949 tert-Butyl 5-amino-2-(trifluoromethyl)benzoate CAS No. 2248290-87-9

tert-Butyl 5-amino-2-(trifluoromethyl)benzoate

Cat. No.: B2441949
CAS No.: 2248290-87-9
M. Wt: 261.244
InChI Key: BVIQKCWDARSWRS-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-(trifluoromethyl)benzoate: is an organic compound that features a trifluoromethyl group, an amino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-amino-2-(trifluoromethyl)benzoic acid.

    Esterification: The carboxylic acid group of 5-amino-2-(trifluoromethyl)benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production methods for tert-Butyl 5-amino-2-(trifluoromethyl)benzoate would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-amino-2-(trifluoromethyl)benzoate can undergo oxidation reactions, particularly at the amino group, forming nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzoates with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor in the preparation of fluorinated aromatic compounds.

Biology:

  • Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Medicine:

  • Potential applications in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which tert-Butyl 5-amino-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In general, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The amino group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

    tert-Butyl 5-amino-2-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-Butyl 5-amino-2-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.

    tert-Butyl 5-amino-2-fluorobenzoate: Features a single fluorine atom instead of a trifluoromethyl group.

Uniqueness:

  • The trifluoromethyl group in tert-Butyl 5-amino-2-(trifluoromethyl)benzoate imparts unique electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

tert-butyl 5-amino-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(16)4-5-9(8)12(13,14)15/h4-6H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIQKCWDARSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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